molecular formula C2H8ClNO B1428313 Ethanolamine-13C2 hydrochloride CAS No. 1173019-25-4

Ethanolamine-13C2 hydrochloride

Cat. No.: B1428313
CAS No.: 1173019-25-4
M. Wt: 99.53 g/mol
InChI Key: PMUNIMVZCACZBB-AWQJXPNKSA-N
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Description

Ethanolamine-13C2 hydrochloride, also known as 2-Aminoethanol-13C2 hydrochloride, is a stable isotope-labeled compound. It is a derivative of ethanolamine, where two carbon atoms are replaced with the isotope carbon-13. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanolamine-13C2 hydrochloride typically involves the isotopic labeling of ethanolamine. The process begins with the introduction of carbon-13 labeled precursors into the ethanolamine structure. This can be achieved through various chemical reactions, including the use of labeled formaldehyde and ammonia. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The product is then purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Ethanolamine-13C2 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanolamine-13C2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanolamine-13C2 hydrochloride is primarily related to its role as a labeled compound. In biological systems, it is incorporated into various metabolic pathways, allowing researchers to trace its movement and transformation. The isotopic labeling provides a unique signature that can be detected using techniques such as mass spectrometry and NMR spectroscopy. This enables detailed studies of molecular interactions, metabolic pathways, and the effects of drugs and other compounds .

Comparison with Similar Compounds

Ethanolamine-13C2 hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .

Properties

IUPAC Name

2-amino(1,2-13C2)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746133
Record name 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-25-4
Record name 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-25-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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